Product packaging for Ethyl cyclohexenecarboxylate(Cat. No.:CAS No. 1617-22-7)

Ethyl cyclohexenecarboxylate

Cat. No.: B159881
CAS No.: 1617-22-7
M. Wt: 154.21 g/mol
InChI Key: HDKVSEUEUWKMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl cyclohexenecarboxylate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B159881 Ethyl cyclohexenecarboxylate CAS No. 1617-22-7

Properties

IUPAC Name

ethyl cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVSEUEUWKMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167223
Record name Ethyl cyclohexenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-22-7
Record name 1-Cyclohexene-1-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclohexenecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclohexenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclohexenecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Relevance of the Cyclohexenecarboxylate Scaffold in Organic Synthesis

The cyclohexenecarboxylate framework is a cornerstone in the field of organic synthesis. This six-membered carbon ring, featuring a double bond and an ethyl ester group, serves as a privileged scaffold—a molecular structure that is repeatedly found in biologically active compounds and is therefore of great interest. The structural diversity of organic chemistry is vast, yet a relatively small number of core frameworks are extensively reused, and the cyclohexene (B86901) ring is a prominent member of this group. nih.gov

The utility of the cyclohexenecarboxylate scaffold lies in its inherent structural features. The cyclohexene ring provides a three-dimensional geometry that is crucial for the specific binding of molecules to biological targets like enzymes and receptors. The presence of the double bond and the ester group offers reactive handles that chemists can strategically modify. This allows for the introduction of various functional groups and the construction of more intricate molecular architectures, facilitating the exploration of chemical space in drug discovery and materials science. lifechemicals.com

Significance As a Chemical Intermediate and Building Block

Ethyl cyclohexenecarboxylate and its derivatives are pivotal chemical intermediates and building blocks. lifechemicals.com An intermediate is a molecule that is formed during the course of a chemical reaction and is subsequently converted into the final product. As intermediates, these compounds are crucial stepping stones in multi-step syntheses. For instance, they are used in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

Their role as a building block is to provide a pre-formed, functionalized cyclic core onto which other molecular fragments can be assembled. This modular approach is central to modern combinatorial chemistry and medicinal chemistry, where scientists aim to create large libraries of related compounds to screen for biological activity. The cyclohexenecarboxylate core can be functionalized to modulate properties such as solubility, metabolic stability, and bioactivity, making it an invaluable tool in hit-to-lead and lead optimization projects in drug development. lifechemicals.com Derivatives like Ethyl 3-ethyl-2-methyl-4-oxo(cyclohex-2-ene)carboxylate serve as versatile intermediates for synthesizing complex molecules with potential anti-inflammatory or antimicrobial properties. ontosight.ai

Evolution of Synthetic Strategies for Cyclohexenecarboxylate Systems

The methods to synthesize cyclohexenecarboxylate systems have evolved significantly, driven by the need for efficiency, selectivity, and milder reaction conditions. Early methods often involved multi-step, laborious procedures that resulted in low yields. For example, the synthesis of related esters of cyclohexylideneacetic acid was historically achieved through the Reformatsky reaction followed by acylation and pyrolysis. orgsyn.org

Modern synthetic chemistry has provided more elegant and efficient solutions. The phosphonate (B1237965) carbanion procedure, a complement to the Wittig reaction, has emerged as a method of choice for creating olefins with adjacent electron-withdrawing groups, a feature present in cyclohexenecarboxylates. orgsyn.org This method is broadly applicable to various ketones and aldehydes and can be performed at or below room temperature, simplifying the process and isolation of the product. orgsyn.org Another prominent synthetic route involves condensation or cyclization reactions. ontosight.ai A well-known example is the synthesis of Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate), a classic method in organic chemistry. The strategic evolution of synthetic approaches, sometimes moving from complex rearrangements to more direct fragmentation reactions, highlights the continuous refinement of synthetic methodologies in organic chemistry. nih.gov

Scope and Objectives of Contemporary Research Endeavors

Asymmetric Synthesis Approaches

The creation of chiral centers with high enantiomeric purity is a cornerstone of modern organic synthesis. For this compound derivatives, several asymmetric strategies have been developed, including organocatalysis, biocatalysis, and metal-catalyzed reactions.

Organocatalysis in Enantioselective Routes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organic molecules are used to catalyze reactions with high stereocontrol.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. youtube.comyoutube.com In the context of this compound, organocatalyzed asymmetric Michael additions have been successfully employed. Chiral primary amines, such as those derived from cinchona alkaloids or trans-cyclohexane-1,2-diamine, can act as effective organocatalysts. ua.es These catalysts activate the substrate by forming a transient enamine, which then reacts with a Michael acceptor. For instance, the addition of ketones or aldehydes to nitroalkenes, catalyzed by chiral primary amines, can produce γ-nitro carbonyl compounds with high yields and enantioselectivities. ua.es This approach allows for the construction of a stereogenic center adjacent to the cyclohexene ring.

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. This approach offers high atom and step economy. A notable example is the organocatalytic domino Michael/Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netresearchgate.net This sequence can be initiated by the Michael addition of a nucleophile to an α,β-unsaturated aldehyde. The resulting intermediate can then undergo an intramolecular HWE reaction, a well-established method for forming alkenes from carbonyl compounds and phosphonate (B1237965) carbanions. researchgate.netorganic-chemistry.org This strategy has been utilized for the synthesis of substituted cyclohexenecarboxylates. researchgate.net For instance, a tandem nitro-Michael/HWE reaction has been reported for the synthesis of functionalized cyclohexene derivatives. researchgate.net

Table 1: Organocatalytic Domino Reactions for Cyclohexenecarboxylate Synthesis
Reaction TypeCatalyst TypeKey IntermediatesProduct TypeEnantiomeric Excess (ee)Reference
Michael-Michael-WittigBifunctional squaramidePhosphorus ylides, nitroolefinsall-cis Trisubstituted cyclohexenecarboxylatesUp to >99% researchgate.net
Domino Michael/α-alkylationChiral amineBromomalonates, α,β-unsaturated aldehydes2-Formylcyclopropane derivativesUp to 99% nih.gov
Domino Michael/α-alkylationChiral amine4-Bromo-acetoacetate, enalsFunctionalized cyclopentanones93-99% nih.gov

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgmdpi.com This strategy is highly efficient for building molecular complexity. organic-chemistry.org MCRs can be designed to include the formation of the this compound scaffold in a one-pot synthesis. For example, a pseudo-multicomponent reaction involving a Knoevenagel condensation followed by a Michael addition has been reported for the synthesis of highly substituted pyran and pyridine (B92270) derivatives, which can be analogous to the construction of functionalized cyclohexene rings. nih.gov

Biocatalytic Transformations and Kinetic Resolution

Biocatalysis utilizes enzymes as catalysts for chemical transformations, often offering high selectivity and mild reaction conditions. nih.govnih.gov For the synthesis of chiral this compound derivatives, biocatalytic methods such as enzymatic hydrolysis and kinetic resolution are valuable tools.

Kinetic resolution is a process used to separate a racemic mixture of enantiomers. wikipedia.org In this method, an enzyme selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched. wikipedia.org Lipases are a class of enzymes commonly employed for the kinetic resolution of esters through hydrolysis. nih.govnih.govprinceton.edu The asymmetric hydrolysis of a racemic ester of a cyclohexenecarboxylic acid derivative can provide both the chiral acid and the unreacted chiral ester with high enantiomeric excess. For example, Candida antarctica lipase (B570770) B has been shown to be effective in the kinetic resolution of various esters. wikipedia.org

Table 2: Biocatalytic Approaches to Chiral Cyclohexane (B81311) Derivatives
Biocatalytic MethodEnzymeSubstrate TypeProduct TypeKey FeatureReference
Kinetic ResolutionLipase (e.g., Candida antarctica Lipase B)Racemic cyclohexenecarboxylate esterEnantioenriched ester and carboxylic acidSeparation of enantiomers wikipedia.org
Asymmetric HydrolysisPig liver esterase or α-chymotrypsinProchiral α,α-disubstituted malonic diesterChiral monoesterCreation of a new chiral center unipd.it
Direct TransformationAlcohol dehydrogenase and Baeyer–Villiger monooxygenaseCyclohexanolε-CaprolactoneOne-pot conversion of a simple starting material nih.gov

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts play a pivotal role in asymmetric synthesis, enabling a wide range of transformations with high enantiocontrol. nih.gov For the synthesis of chiral this compound derivatives, copper-catalyzed reactions are particularly prominent.

Copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters is a powerful method for creating stereogenic centers. nih.gov For instance, the addition of alkylzirconium reagents, generated in situ from alkenes, to cyclic enones like 3-methyl-2-cyclohexenone can form all-carbon quaternary centers with high enantioselectivity. springernature.com This methodology allows for the introduction of a variety of alkyl groups at the β-position of the cyclohexenone ring, which can then be further elaborated to this compound derivatives.

Novel Cyclization and Annulation Strategies

The construction of ring systems is a fundamental aspect of organic synthesis, and this compound and its derivatives are pivotal in several advanced cyclization and annulation strategies. These methods facilitate the formation of complex cyclic and polycyclic structures, which are scaffolds for numerous important organic molecules.

Robinson Annulation Variants

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. Current time information in Bangalore, IN.nih.govmasterorganicchemistry.com This reaction is instrumental in the synthesis of cyclohexenone derivatives and fused ring systems found in steroids and other natural products. Current time information in Bangalore, IN.libretexts.org The classic mechanism involves the reaction of a ketone with an α,β-unsaturated ketone, like methyl vinyl ketone. Current time information in Bangalore, IN.libretexts.org A key variant utilizes a β-keto ester, such as ethyl acetoacetate (B1235776), as the nucleophilic donor. nih.govlibretexts.orglibretexts.org

While direct Robinson annulation starting with this compound is not the typical application, the reverse is a cornerstone of cyclohexenone synthesis. For instance, the famed Wieland-Miescher ketone is synthesized via a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. wikipedia.orgucl.ac.uk This highlights the general utility of the reaction in creating substituted cyclohexene rings.

A highly relevant example that demonstrates the underlying principles is the Robinson annulation between trans-chalcone and ethyl acetoacetate. This reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to yield 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone, a compound structurally related to derivatives of this compound. uliege.be

Reactant 1Reactant 2Key StepsProduct
Ethyl Acetoacetatetrans-Chalcone1. Michael Addition2. Intramolecular Aldol Condensation3. Dehydration6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone1. Michael Addition2. Intramolecular Aldol CondensationWieland-Miescher Ketone

Michael Addition/Aldol Condensation Cascades

The Robinson annulation is a prime example of a Michael addition/aldol condensation cascade. masterorganicchemistry.comuliege.be This sequential reaction is initiated by the conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated carbonyl compound. The resulting intermediate, typically a 1,5-dicarbonyl compound, then undergoes an intramolecular aldol condensation to form a six-membered ring. libretexts.orguliege.be

In an illustrative synthesis, ethyl acetoacetate adds to trans-chalcone in a sodium hydroxide-catalyzed reaction. The resulting 1,5-diketone intermediate cyclizes via an intramolecular aldol reaction. The final product, 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone, is formed after dehydration of the aldol adduct. uliege.be This cascade efficiently builds a substituted cyclohexenone ring bearing an ethyl carboxylate group, demonstrating a powerful strategy for constructing complex cyclic systems in a single pot. researchgate.net

Domino Michael-Knoevenagel Condensation

Domino reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer significant advantages in efficiency and atom economy. The Domino Michael-Knoevenagel condensation is one such process. It typically involves the Knoevenagel condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), followed by a Michael addition. researchgate.netrsc.orgnih.gov

For example, a three-component reaction between an aldehyde, malononitrile, and a 1,3-dicarbonyl compound can proceed via a domino Knoevenagel condensation, Michael addition, and subsequent cyclization to yield highly substituted pyran derivatives. researchgate.net While a direct application using this compound as the starting material is less common, its structural motifs are relevant. A hypothetical domino reaction could involve the Michael addition of a nucleophile to this compound (acting as the Michael acceptor), followed by a Knoevenagel-type condensation with an introduced aldehyde functionality. The versatility of active methylene compounds like ethyl cyanoacetate in these cascades highlights the broad potential for creating molecular complexity. researchgate.netbeilstein-journals.org

Diels-Alder Reactions for Cyclohexene Core Construction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, providing a direct and stereospecific method for synthesizing six-membered rings. masterorganicchemistry.comrsc.org This reaction is highly effective for constructing the cyclohexene core. The reactivity of the dienophile is a critical factor, with electron-withdrawing groups significantly accelerating the reaction. masterorganicchemistry.comlibretexts.org

This compound itself contains a cyclohexene ring, which would typically be the product of a Diels-Alder reaction rather than a starting diene or dienophile. However, its structure informs how such rings are made. For instance, the synthesis of a similar structure could involve the reaction of a diene with a dienophile like ethyl acrylate (B77674). libretexts.orgresearchgate.net The ester group in ethyl acrylate acts as an electron-withdrawing group, making the double bond electron-poor and thus a highly reactive dienophile. masterorganicchemistry.comlibretexts.org This principle is fundamental to the synthesis of many cyclohexene derivatives.

The reaction between cyclopentadiene (B3395910) and ethyl acrylate, for example, yields a bicyclic product, demonstrating the power of this reaction to create complex carbocyclic frameworks. researchgate.net The stereochemistry of the dienophile is retained in the product, making the Diels-Alder reaction a highly predictable and reliable synthetic tool. libretexts.org

DieneDienophileKey FeatureProduct Type
1,3-ButadieneEthyl acrylateElectron-withdrawing group on dienophileSubstituted Cyclohexene
CyclopentadieneMethyl acrylateCyclic diene, high reactivityBicyclic ester
CyclopentadieneMaleic AnhydrideHighly reactive cyclic dienophileBicyclic anhydride

Functional Group Interconversions and Derivatization

The functional groups on the this compound molecule, namely the ester and the alkene, provide reactive handles for a wide range of chemical transformations, allowing for its conversion into various other valuable compounds.

Ester Hydrolysis and Functionalization

The ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield cyclohexenecarboxylic acid. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst like hydrochloric or sulfuric acid. libretexts.orgscribd.comyoutube.comyoutube.com The reaction reaches an equilibrium containing the ester, water, carboxylic acid, and alcohol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide (B78521), is used as a reactant rather than a catalyst. youtube.comalgoreducation.commasterorganicchemistry.comkhanacademy.org The reaction goes to completion, yielding an alcohol and the salt of the carboxylic acid (a carboxylate). Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. masterorganicchemistry.com Studies on the related ethyl cyclohexanone-2-carboxylate show that this hydrolysis proceeds readily. nih.gov

The resulting cyclohexenecarboxylic acid is a versatile intermediate. ebi.ac.uksigmaaldrich.com Its carboxylic acid group can be converted into other functional groups, such as acid chlorides, amides, or other esters. wikipedia.org Furthermore, recent advances in C-H functionalization allow for the direct modification of the cycloalkane ring itself. For example, palladium-catalyzed reactions can achieve transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, demonstrating a powerful method for derivatization at positions remote from the functional group. nih.govresearchgate.net

ReactionReagentsKey FeatureProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (cat.), HeatReversible, EquilibriumCyclohexenecarboxylic acid + Ethanol (B145695)
Base-Catalyzed Hydrolysis1. NaOH, H₂O2. H₃O⁺Irreversible (Saponification)Cyclohexenecarboxylic acid + Ethanol
C-H FunctionalizationAryl Iodide, Pd catalyst, LigandTransannular C-H Arylationγ-Aryl-cyclohexanecarboxylic acid

Reduction Reactions

The reduction of this compound can be selectively directed towards either the carbon-carbon double bond or the ester functionality, or both, depending on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation of the Cyclohexene Ring: The carbon-carbon double bond in the cyclohexene ring is readily reduced through catalytic hydrogenation. This reaction is typically carried out by treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel (Ni). The reaction is generally performed in a solvent such as ethanol or ethyl acetate (B1210297) at ambient or slightly elevated temperature and pressure. This process, known as an addition reaction, results in the saturation of the cyclohexene ring to yield ethyl cyclohexanecarboxylate (B1212342). The pi bond of the double bond is broken, and two new sigma bonds are formed with hydrogen atoms.

Reduction of the Ester Group: The ester group can be reduced to a primary alcohol, (cyclohex-1-en-1-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction is typically performed in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The hydride reagent nucleophilically attacks the electrophilic carbonyl carbon of the ester.

Complete Reduction: To achieve the reduction of both the double bond and the ester group, a combination of methods or more forceful conditions can be employed. For instance, initial catalytic hydrogenation to saturate the ring, followed by reduction of the resulting ethyl cyclohexanecarboxylate with LiAlH₄, would yield cyclohexylmethanol.

Table 1: Reduction Reactions of this compound

Starting Material Reagent(s) Product(s) Functional Group Transformed
This compound H₂, Pd/C Ethyl cyclohexanecarboxylate C=C double bond

Nucleophilic Substitution Reactions

The ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions. In these reactions, a nucleophile replaces the ethoxy group (-OCH₂CH₃) of the ester.

Hydrolysis: The ester can be hydrolyzed to cyclohexenecarboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is carried out by heating the ester in the presence of a dilute aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. vaia.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The initial product is the sodium or potassium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. vaia.com

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.

Ammonolysis and Aminolysis: Reaction with ammonia (B1221849) (ammonolysis) or a primary or secondary amine (aminolysis) can convert the ester into the corresponding amide, cyclohexenecarboxamide. These reactions are typically slower than hydrolysis and may require heating.

Table 2: Nucleophilic Substitution Reactions of this compound

Reaction Nucleophile Reagent(s) Product
Acid-Catalyzed Hydrolysis Water H₂O, H⁺ (e.g., H₂SO₄), heat Cyclohexenecarboxylic acid

Electrophilic Additions to the Cyclohexene Ring

The double bond in the cyclohexene ring is electron-rich due to the presence of π electrons and is therefore susceptible to attack by electrophiles. libretexts.org This leads to electrophilic addition reactions, where the π bond is broken and two new σ bonds are formed. libretexts.org

The general mechanism involves a two-step process. In the first step, the electrophile attacks the double bond, forming a carbocation intermediate. libretexts.org This is the slow, rate-determining step. libretexts.org In the second step, a nucleophile attacks the carbocation, leading to the final addition product. libretexts.org

Addition of Hydrogen Halides (HX): this compound will react with hydrogen halides such as hydrogen bromide (HBr) or hydrogen chloride (HCl). The electron-withdrawing nature of the carboxylate group deactivates the double bond towards electrophilic attack compared to a simple cyclohexene. According to Markovnikov's rule, the proton (the electrophile) will add to the carbon of the double bond that is less substituted, leading to the more stable carbocation. However, in ethyl 1-cyclohexenecarboxylate, both vinylic carbons are disubstituted. The electronic effect of the ester group will influence the regioselectivity of the addition.

Halogenation (Addition of X₂): The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihalo-substituted cyclohexane derivative. The reaction typically proceeds through a cyclic halonium ion intermediate.

Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, water can add across the double bond to form a hydroxy-substituted cyclohexanecarboxylate.

Table 3: Electrophilic Addition Reactions to the Cyclohexene Ring

Reagent Electrophile Intermediate Product
Hydrogen Halide (HX) H⁺ Carbocation Halo-substituted ethyl cyclohexanecarboxylate
Halogen (X₂) X⁺ (from polarized X₂) Halonium ion Dihalo-substituted ethyl cyclohexanecarboxylate
Water (H₂O) / H⁺ H₃O⁺ Carbocation Hydroxy-substituted ethyl cyclohexanecarboxylate

Reformatsky Reaction in Cyclohexenecarboxylate Synthesis

The Reformatsky reaction is a valuable carbon-carbon bond-forming reaction in organic synthesis. byjus.comwikipedia.org It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc. byjus.comwikipedia.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org This organozinc compound is less reactive than the more common Grignard or organolithium reagents, which allows it to be prepared in the presence of the ester functionality without self-condensation. wikipedia.orglibretexts.org

While this compound itself is not a typical substrate for the Reformatsky reaction, the reaction can be employed to synthesize more complex molecules that incorporate a cyclohexene ring and an ester group. For instance, a cyclohexanone (B45756) derivative could be reacted with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc. The resulting β-hydroxy ester could then undergo dehydration to introduce a double bond, potentially leading to a cyclohexenecarboxylate structure. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF). byjus.com

The general mechanism proceeds as follows:

Formation of the Reformatsky Reagent: Zinc metal reacts with the α-halo ester to form the organozinc enolate.

Nucleophilic Addition: The organozinc reagent adds to the carbonyl carbon of the aldehyde or ketone.

Workup: An acidic workup protonates the alkoxide to yield the final β-hydroxy ester. wikipedia.orglibretexts.org

Cycloalkylation Reactions

Cycloalkylation reactions involve the formation of a new ring structure through the alkylation of a substrate. While specific examples of cycloalkylation reactions directly involving this compound as the primary substrate are not extensively documented in readily available literature, related compounds can participate in such transformations. For instance, the principles of enolate chemistry, which are fundamental to many alkylation reactions, can be applied. The α-protons of the corresponding saturated ester, ethyl cyclohexanecarboxylate, are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then, in principle, act as a nucleophile in an intramolecular or intermolecular alkylation reaction with a suitable electrophile to form a new ring.

A related transformation is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. While not a cycloalkylation in the strictest sense, it is a powerful method for constructing five- or six-membered rings.

Green Chemistry Principles in Synthetic Design

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and modification of this compound is crucial for developing more sustainable chemical manufacturing processes.

Solvent Selection and Reduction

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass of materials used and the waste generated. Therefore, careful solvent selection is a cornerstone of green chemistry.

The ideal green solvent should be non-toxic, non-flammable, readily available from renewable resources, biodegradable, and easily recyclable. Water is often considered an excellent green solvent due to its benign nature. For reactions involving this compound, the feasibility of using water would depend on the solubility of the reactants and the compatibility of the reagents with an aqueous environment.

Other solvents are classified based on their environmental, health, and safety profiles. Solvent selection guides, such as those developed by major pharmaceutical companies and academic consortia, categorize solvents as recommended, problematic, or hazardous.

Recommended Solvents: These are preferred for use and include water, ethanol, isopropanol, and ethyl acetate. consensus.app Ethyl acetate, being an ester like the target molecule, could be a compatible and greener solvent choice for certain reactions. consensus.app

Problematic Solvents: These should be used with caution and their use minimized. This category often includes solvents like toluene, heptane, and acetonitrile (B52724).

Hazardous Solvents: These should be avoided whenever possible and include solvents like chloroform, benzene, and carbon tetrachloride.

Running reactions at higher concentrations.

Using solvent-free reaction conditions where the reactants themselves act as the solvent.

Employing one-pot syntheses where multiple reaction steps are carried out in the same vessel without intermediate workups and solvent changes.

Waste Minimization Strategies

The synthesis of this compound, and related compounds, is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste. A key strategy in this endeavor is the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, unlike traditional homogeneous catalysts like sulfuric acid that require neutralization and result in salt waste.

For instance, sulfonated carbonaceous materials derived from lignosulfonate, a waste product from the paper industry, have been effectively used as solid acid catalysts for esterification reactions. researchgate.net These catalysts are not only derived from a renewable resource but also demonstrate high activity and can be recycled, significantly minimizing the process's waste stream. researchgate.net The preparation of these catalysts involves the sulfonation of carbonized lignin-based materials, creating active acidic sites for the esterification of cyclohexanecarboxylic acid with ethanol to produce this compound. researchgate.net

Another approach to waste reduction is the development of one-pot synthesis protocols. These methods, by combining multiple reaction steps in a single vessel without the isolation of intermediates, reduce the use of solvents for extraction and purification, thereby minimizing waste generation. researchgate.net

Energy Efficiency in Synthetic Protocols

Improving energy efficiency is a critical aspect of modern organic synthesis. Traditional methods for synthesizing esters like this compound often require prolonged heating, consuming significant amounts of energy. chemicalbook.com Microwave-assisted organic synthesis has emerged as a powerful tool to enhance energy efficiency. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes by directly and efficiently heating the reaction mixture, leading to substantial energy savings. researchgate.net

The application of ultrasonic energy is another innovative technique for promoting energy-efficient reactions. researchgate.net Sonication can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional heating methods, thus conserving energy. researchgate.net These alternative energy sources are pivotal in developing more sustainable and economical synthetic processes for valuable chemicals like this compound. dntb.gov.ua

Catalytic Approaches (Organo-, Bio-, Metal-catalyzed)

The choice of catalyst is fundamental to the efficiency and selectivity of the synthesis of this compound and its derivatives. Modern catalysis offers a diverse toolkit, including organocatalysts, biocatalysts, and metal-based catalysts, each with unique advantages.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. uniroma1.it In the context of cyclohexenecarboxylate synthesis, organocatalysts like L-proline and its derivatives have been instrumental in developing asymmetric reactions. researchgate.netuniroma1.it For example, organocatalytic cascade reactions, such as Michael-Michael-Wittig sequences, can construct complex all-cis trisubstituted cyclohexenecarboxylates with high enantioselectivity. researchgate.net These reactions proceed under mild conditions and avoid the use of toxic heavy metals, aligning with the principles of green chemistry. researchgate.netmdpi.com

Biocatalysis:

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions. mdpi.comnih.gov While direct biocatalytic synthesis of this compound is not extensively documented in the provided results, the principles of biocatalysis are highly relevant. Enzymes like lipases are widely used for the synthesis of various esters. nih.gov The use of enzymes in deep eutectic solvents (DESs) is a burgeoning area that can enhance substrate solubility and enzyme stability, offering a greener alternative to traditional organic solvents. mdpi.com Furthermore, oxidoreductases are employed in the synthesis of chiral building blocks for pharmaceuticals, showcasing the potential for creating functionalized cyclohexene derivatives. mdpi.com

Metal-catalyzed:

Metal-based catalysts remain a cornerstone of organic synthesis. For the synthesis of this compound, traditional acid catalysts like sulfuric acid have been used, achieving high yields. chemicalbook.com However, the focus is shifting towards heterogeneous metal catalysts for easier separation and recycling. Supported transition metal catalysts, for instance, are being explored for various organic transformations. google.com Palladium-catalyzed cross-coupling reactions, although not directly mentioned for this specific compound, represent a powerful tool for creating carbon-carbon bonds in the synthesis of complex cyclohexene structures. dntb.gov.ua

Table 1: Comparison of Catalytic Approaches for Ester Synthesis

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Sulfuric Acid chemicalbook.com High yield (98%) chemicalbook.com Difficult to separate, generates waste
Solid Acid Sulfonated Carbon, chemicalbook.com Amberlyst-15 chemicalbook.com Reusable, reduced waste researchgate.net Potentially lower activity than homogeneous catalysts
Organocatalyst L-Proline, Squaramide/Thiourea researchgate.net High stereoselectivity, metal-free researchgate.net Catalyst loading can be high
Biocatalyst Lipases, Oxidoreductases mdpi.comnih.gov High selectivity, mild conditions, biodegradable mdpi.com Enzyme stability and cost can be a concern

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has revolutionized chemical manufacturing by offering safer, more efficient, and scalable processes compared to traditional batch methods. researchgate.net In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.govbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon skeleton and the environment of each hydrogen atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound shows characteristic signals for the ethyl group and the cyclohexene ring.

Ethyl Group Protons: A triplet signal typically appears for the methyl (–CH₃) protons, coupled to the adjacent methylene protons. The methylene (–OCH₂–) protons appear as a quartet, coupled to the methyl protons.

Cyclohexene Ring Protons: The chemical shifts and splitting patterns of the vinylic and aliphatic protons on the ring are highly dependent on the isomer. For instance, in ethyl 1-cyclohexene-1-carboxylate, the vinylic proton signal appears as a broad triplet. The aliphatic protons on the ring produce complex multiplets in the upfield region.

Table 1: Representative ¹H NMR Data for this compound Isomers

Isomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Ethyl 1-cyclohexene-1-carboxylate Ethyl -CH₃ ~1.25 Triplet
Ethyl -OCH₂- ~4.15 Quartet
Vinylic C=CH ~6.95 Triplet
Allylic -CH₂- (C6) ~2.20 Multiplet
Other Ring -CH₂- ~1.50-1.70 Multiplet
Ethyl cyclohex-2-ene-1-carboxylate Ethyl -CH₃ ~1.24 Triplet
Ethyl -OCH₂- ~4.13 Quartet
Vinylic -CH=CH- ~5.70-5.90 Multiplet
Allylic Methine CH-CO ~3.05 Multiplet

Note: Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. ceitec.cz In proton-decoupled spectra, each unique carbon atom typically appears as a single line, simplifying spectral interpretation.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is characteristically deshielded and appears far downfield.

Vinylic Carbons: The sp²-hybridized carbons of the C=C double bond appear in the midfield region. Their exact chemical shifts are diagnostic of the isomer.

Ethyl Group Carbons: The –OCH₂– carbon appears downfield relative to the terminal –CH₃ carbon.

Aliphatic Ring Carbons: The sp³-hybridized carbons of the cyclohexene ring appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound Isomers

Isomer Carbon Assignment Chemical Shift (δ, ppm)
Ethyl 1-cyclohexene-1-carboxylate Carbonyl C=O ~167
Vinylic C-CO ~138
Vinylic C=CH ~135
Ethyl -OCH₂- ~60
Ring -CH₂- ~21-26
Ethyl -CH₃ ~14
Ethyl cyclohex-2-ene-1-carboxylate nih.gov Carbonyl C=O ~175
Vinylic -CH=CH- ~127, ~129
Ethyl -OCH₂- ~61
Allylic Methine CH-CO ~41
Ring -CH₂- ~21, ~25

For complex structures or for confirming assignments, advanced 2D NMR techniques are invaluable. numberanalytics.com These methods reveal correlations between nuclei, providing a deeper understanding of molecular connectivity and spatial relationships. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through two or three bonds). magritek.com For this compound, COSY would show cross-peaks between the ethyl –CH₂– and –CH₃ protons, and among adjacent protons on the cyclohexene ring, helping to trace the connectivity of the ring system. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. magritek.com This technique is instrumental in definitively assigning which protons are attached to which carbons, confirming the assignments made in the 1D spectra. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. wordpress.com For a cyclic system like cyclohexenecarboxylate, NOESY can help determine the relative stereochemistry and preferred conformation of the ring by showing through-space interactions between protons on different parts of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. megalecture.com The IR spectrum of this compound is dominated by absorptions characteristic of the ester and the alkene functional groups. megalecture.comspectroscopyonline.com

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
~2930-2850 C-H stretch Aliphatic (ring & ethyl) Medium-Strong
~1715-1740 C=O stretch Ester Strong, Sharp
~1640-1680 C=C stretch Alkene Medium-Variable
~1250-1150 C-O stretch Ester (asymmetric) Strong

The most prominent peak is the strong, sharp absorption from the ester carbonyl (C=O) stretch. nih.govspectroscopyonline.com The presence of a C=C stretching peak confirms the unsaturation in the cyclohexene ring, and the strong C–O stretching bands further corroborate the presence of the ester group. nih.govspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (molecular formula C₉H₁₄O₂), the molecular weight is approximately 154.21 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 154. The fragmentation pattern provides clues to the structure:

Loss of the ethoxy group (•OCH₂CH₃): A prominent peak would be expected at m/z = 109, corresponding to the [M - 45]⁺ ion (C₇H₉O⁺).

Loss of ethylene (B1197577) via McLafferty rearrangement: If sterically feasible, this rearrangement could lead to a peak at m/z = 126.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder fragmentation, breaking the ring into a diene and a dienophile fragment, which can help confirm the cyclic structure. For example, ethyl 3-cyclohexenecarboxylate could fragment to butadiene (m/z = 54) and ethyl acrylate (m/z = 100). nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no crystal structure for the parent this compound is prominently available in the literature, analysis of related cyclohexene carboxylate derivatives provides insight into the expected solid-state conformation. mdpi.com

Studies on substituted ethyl oxocyclohexene-carboxylates reveal that the cyclohexene ring typically adopts a non-planar conformation, such as a half-chair or a distorted boat/envelope form, to relieve ring strain. mdpi.com The specific conformation is influenced by the substitution pattern and steric interactions between the substituents. If a suitable single crystal of this compound could be grown, X-ray diffraction would provide precise data on:

Bond lengths and angles.

The exact conformation (puckering) of the cyclohexene ring.

The orientation of the ethyl carboxylate substituent relative to the ring.

Intermolecular packing forces in the crystal lattice.

Such data is crucial for understanding structure-property relationships and for computational modeling studies.

Absolute Configuration Determination

The determination of the absolute configuration of chiral centers within a molecule is a fundamental aspect of stereochemistry. For this compound and related compounds, single-crystal X-ray diffraction is a powerful and definitive method for establishing the three-dimensional arrangement of atoms. nih.govthieme-connect.de This technique can unambiguously determine the relative configuration of all stereogenic centers. nih.gov When dealing with enantiomerically pure compounds, X-ray crystallography can also elucidate the absolute configuration, particularly if the molecule contains a heavier atom (atomic number ~15 or higher) that causes anomalous scattering of X-rays. thieme-connect.de

In the absence of a suitable crystal for X-ray analysis, chemical correlation to a compound of known absolute configuration can be employed. libretexts.org Another approach involves the use of chiral derivatizing agents, such as Mosher's acid, to form diastereomers that can be distinguished by spectroscopic methods like high-field FT NMR spectroscopy. researchgate.net The analysis of the chemical shift differences (Δδ = δS - δR) between the diastereomeric esters can help predict the absolute configuration. researchgate.net Furthermore, techniques like exciton-coupled circular dichroism (ECCD) can be used to determine the absolute configuration of chiral molecules by analyzing the CD signal produced upon complexation with an achiral host. nih.gov

For some cyclohexenecarboxylate derivatives, the absolute configuration has been determined through synthetic routes starting from chiral precursors. For instance, an enantioconvergent route to the natural form of ethyl shikimate has been achieved from the Diels-Alder adduct of furan (B31954) and acryloyl chloride. researchgate.net The absolute configuration of the resulting products is confirmed through the synthetic pathway and spectroscopic analysis.

Conformational Analysis of the Cyclohexene Ring

The cyclohexene ring, a common motif in many natural and synthetic compounds, is not planar and adopts various non-planar conformations to alleviate ring strain. The most common conformations are the half-chair and the sofa (or envelope). dalalinstitute.com The specific conformation adopted by an this compound derivative is influenced by the nature and position of substituents on the ring. libretexts.org

In many substituted cyclohexene systems, the half-chair conformation is prevalent. For example, a disordered cyclohexene ring in a derivative was found to adopt a slightly distorted half-chair conformation. mdpi.com The presence of bulky substituents can lead to significant steric strain, favoring non-planar conformations like the screw-boat or a distorted envelope. For instance, ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits both half-chair and screw-boat conformations in its crystal structure due to steric clashes between the aryl groups. Similarly, ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate adopts a distorted envelope conformation.

Computational methods, such as Density Functional Theory (DFT) calculations, are often used to supplement experimental data and predict the stability of different conformations. Puckering parameters (Q, θ, and φ) derived from Cremer-Pople coordinates are used to classify and quantify the ring's conformation. For example, an envelope conformation might have a puckering parameter Q of 0.477 Å and θ of 57.3°.

The position of substituents as either axial or equatorial also plays a crucial role in the stability of the conformation. Generally, substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain. libretexts.org The larger the substituent, the greater its preference for the equatorial position. libretexts.org

Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions are the forces that exist between molecules and are critical in determining the physical properties and crystal packing of a compound. For this compound and its derivatives, these interactions can include dipole-dipole forces, van der Waals forces, and, in some cases, hydrogen bonding. libretexts.org

Esters like this compound are polar molecules due to the presence of the carbonyl group (C=O) and can therefore exhibit dipole-dipole interactions. libretexts.org While they cannot form hydrogen bonds with each other, they can act as hydrogen bond acceptors from suitable donor molecules. libretexts.org

In the solid state, the crystal packing of this compound derivatives is often influenced by weak intermolecular interactions. For example, in the crystal structure of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, weak O-H···O intermolecular hydrogen bonds contribute to the stability of the crystal packing. mdpi.com In other derivatives lacking a hydroxyl group, weak C-H···O interactions can be observed. mdpi.comresearchgate.net For instance, in ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, weak C-H···O interactions influence the crystal packing. mdpi.com

In some cases, C-H···π(arene) interactions can also play a role in the crystal structure. For example, in a racemic dimer of a cyclohexenecarboxylic acid derivative, the dimers are interconnected via weak C-H···π(arene) interactions. iucr.org

Interaction TypeExample Compound/DerivativeReference
O-H···O Hydrogen BondingEthyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate mdpi.com
C-H···O InteractionsEthyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate mdpi.com
C-H···π(arene) InteractionsRacemic 5-ethyl-2,6-dimethyl-4-p-tolyl-3-cyclohexenecarboxylic acid iucr.org

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the separation, identification, and purification of this compound and its analogs, as well as for the determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including this compound. humanjournals.com The choice of stationary and mobile phases is critical for achieving effective separation. phenomenex.com

For the analysis of this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com A common stationary phase for RP-HPLC is C18. ejgm.co.uk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. phenomenex.comsielc.com For instance, a simple RP-HPLC method for this compound uses a mobile phase containing acetonitrile (MeCN). sielc.com The detection is often carried out using a UV detector, as the ester functional group provides a chromophore. epa.gov

The purity of the solvents used in HPLC is crucial to avoid interference and ensure reproducible results. phenomenex.com Method validation is also an important step to ensure the reliability of the analytical data, and it typically involves assessing parameters like linearity, accuracy, precision, and robustness. ejgm.co.uk

Chiral Chromatography for Enantiomeric Excess Determination

When dealing with chiral molecules like substituted ethyl cyclohexenecarboxylates, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of an enantiomer. Chiral HPLC is a powerful technique for separating and quantifying enantiomers. humanjournals.com This is typically achieved using a chiral stationary phase (CSP). humanjournals.comchromatographyonline.com

There are two main approaches for chiral separation by chromatography: direct and indirect. humanjournals.com The direct method, which is more common, involves the use of a CSP that can form transient diastereomeric complexes with the enantiomers, leading to their separation. humanjournals.com The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com

For the determination of the enantiomeric excess of cyclohexenecarboxylic acid derivatives, chiral HPLC with a suitable chiral column is employed. For example, the ee of S-3-cyclohexenecarboxylic acid has been determined using a chiral column with a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid. google.com The detection is typically performed using a UV detector. google.com In some cases, chiroptical detectors, such as a circular dichroism (CD) detector, can be coupled with HPLC to provide additional information and aid in the determination of enantiomeric excess, sometimes even without the need for pure enantiomer standards. uma.es

TechniqueApplicationKey ParametersReference
HPLCAnalysis and PurificationStationary Phase: C18; Mobile Phase: Acetonitrile/Water sielc.comejgm.co.uk
Chiral HPLCEnantiomeric Excess DeterminationStationary Phase: Chiral Column (e.g., AY-H); Mobile Phase: n-hexane/ethanol/trifluoroacetic acid google.com

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and reaction pathways of this compound. These computational techniques allow for a detailed examination of molecular properties that are often difficult to probe experimentally.

The electronic structure of this compound dictates its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's behavior in chemical reactions.

For instance, in reactions such as the Diels-Alder cycloaddition, the HOMO-LUMO gap is a critical factor in determining the reaction rate and selectivity. A smaller energy gap generally corresponds to higher reactivity. Theoretical calculations can map the electron density and electrostatic potential, identifying electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding its interactions with other reagents. In the context of organocatalysis, DFT calculations have been used to understand the LUMO-lowering effect of catalysts on related α,β-unsaturated systems, which is a key principle applicable to the activation of this compound. dokumen.pub

Table 1: Calculated Electronic Properties of Ethyl 1-Cyclohexenecarboxylate (Illustrative DFT Calculation at B3LYP/6-31G level)*

PropertyValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DInfluences solubility and intermolecular interactions

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar compounds. Specific experimental or more advanced computational studies on this compound may yield different values.

Computational modeling is a powerful tool for tracing the step-by-step mechanism of reactions involving this compound. For example, in the synthesis of antiviral drugs, where this compound derivatives are key intermediates, understanding the reaction mechanism is vital for optimizing yield and stereoselectivity. mdpi.com

One notable reaction is the epoxidation of ethyl 3-cyclohexenecarboxylate to form ethyl 3,4-epoxycyclohexanecarboxylate, a valuable synthetic intermediate. google.com Computational studies, often employing DFT, can model the entire reaction pathway, including the formation of intermediates and transition states. epdf.pub For instance, in an organocatalyst-mediated synthesis, computational modeling can help to elucidate the role of the catalyst in each step of the reaction, from the initial Michael addition to the subsequent intramolecular cyclization. mdpi.com

The identification and characterization of transition states are paramount to understanding the kinetics and feasibility of a chemical reaction. Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy, which is the energy barrier that must be overcome for a reaction to occur.

In the context of this compound, transition state analysis can explain observed stereoselectivities. For instance, in conjugate addition reactions, the stereochemical outcome is determined by the relative energies of the transition states leading to different stereoisomers. Computational studies on related systems have shown that the preferred reaction pathway corresponds to the transition state with the lowest energy. clockss.org For reactions like the Diels-Alder or Michael additions involving this compound derivatives, DFT calculations can model the geometry and energy of the various possible transition states, providing a rationale for the observed product distribution. researchgate.net

Table 2: Illustrative Transition State Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at ground state
Transition State 1+25.4Energy barrier for the formation of an intermediate
Intermediate+5.2A metastable species along the reaction coordinate
Transition State 2+18.9Energy barrier for the conversion of the intermediate to product
Product-15.7Final product at ground state

Note: This table provides a hypothetical energy profile to illustrate the concepts of transition state analysis. Actual values would be specific to the reaction being studied.

Molecular Modeling and Dynamics

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the conformational flexibility and time-dependent behavior of this compound.

The cyclohexene ring of this compound is not planar and can adopt several conformations, such as the half-chair and boat forms. The preferred conformation can significantly influence the molecule's reactivity and its interaction with other molecules. Molecular mechanics and molecular dynamics simulations are used to explore the potential energy surface of the molecule and identify the most stable conformations.

By combining electronic structure information with conformational analysis, it is possible to establish structure-reactivity relationships. Quantitative Structure-Activity Relationship (QSAR) studies, though more common in medicinal chemistry, can in principle be applied to understand how variations in the structure of cyclohexenecarboxylate esters affect their reactivity in different chemical transformations.

For example, the position of the double bond in the cyclohexene ring (e.g., ethyl 1-cyclohexenecarboxylate vs. ethyl 3-cyclohexenecarboxylate) leads to different reactivity patterns. Ethyl 1-cyclohexenecarboxylate, an α,β-unsaturated ester, is susceptible to conjugate addition (1,4-addition), whereas ethyl 3-cyclohexenecarboxylate would typically undergo reactions at the isolated double bond, such as epoxidation. google.comclockss.org Computational studies can quantify these differences in reactivity by calculating reaction barriers and analyzing the electronic properties of the different isomers.

Computational Approaches in Catalyst Design and Optimization

The design and optimization of catalysts through computational methods represent a modern approach to accelerating the development of more efficient and selective chemical processes. These techniques allow for the investigation of reaction pathways and transition states at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

Theoretical Frameworks:

Computational catalyst design typically employs quantum mechanical methods, with Density Functional Theory (DFT) being a prominent and widely used approach. DFT calculations can be used to determine the electronic structure of molecules and materials, providing information about the energies of reactants, products, intermediates, and transition states. This allows for the mapping of potential energy surfaces and the elucidation of reaction mechanisms. For a given catalytic reaction, researchers can computationally screen various catalyst candidates to predict their activity and selectivity, thereby guiding experimental efforts toward the most promising systems.

In the context of reactions involving esters, such as the hydrogenation of this compound, DFT studies can be instrumental. For instance, research on the hydrogenation of other esters using ruthenium(II) complexes with N-heterocyclic carbene ligands has utilized DFT to propose a bifunctional mechanism. acs.org These calculations revealed that a proton transfer from the ligand to the carbonyl group of the ester is a key step in the catalytic cycle. acs.org Similarly, DFT has been applied to understand the mechanism of organoborane-catalyzed hydrogenation of aldehydes with Hantzsch esters, providing insights into catalyst activity. nih.gov While not directly focused on this compound, these studies showcase the power of DFT to unravel complex catalytic cycles.

Reactor and Process Simulation:

Beyond the molecular level, Computational Fluid Dynamics (CFD) is a powerful tool for understanding and optimizing the macroscopic environment of a chemical reactor. kit.edu CFD simulations solve the fundamental equations of fluid flow, heat transfer, and mass transfer, providing a detailed picture of the conditions within a reactor. mdpi.com This is particularly crucial for multiphase reactions like catalytic hydrogenations, where gas-liquid mass transfer can be a limiting factor.

For example, a CFD study of a full-scale pharmaceutical hydrogenation reactor demonstrated the ability to model and predict the formation of a surface vortex, which influences the gas-liquid interfacial area available for mass transfer. mdpi.com Such models can be used to assess mixing efficiency and its impact on reaction performance as a function of operational parameters like impeller speed. While a specific CFD model for a reactor producing or converting this compound is not readily found, the principles and methodologies from studies on other hydrogenation reactors are directly applicable. mdpi.commdpi.com These simulations can help in designing reactors that ensure efficient contact between the substrate, hydrogen, and the catalyst, thereby maximizing yield and selectivity.

Research Findings:

Detailed computational research specifically targeting this compound is scarce in the public domain. However, by drawing parallels from studies on similar molecules, such as other cyclic and unsaturated esters, some general principles can be inferred. For instance, the catalytic hydrogenation of α,β-unsaturated esters is a well-studied area. Computational studies in this field often focus on achieving chemoselectivity, i.e., the reduction of the carbon-carbon double bond without affecting the ester group, or vice versa. DFT calculations can help in designing catalysts that favor one reaction pathway over the other by tuning the electronic and steric properties of the catalyst.

In one study on the chemoselective hydrogenation of α,β-unsaturated ketones using a manganese(I) hydride complex, a combination of experimental and mechanistic studies, likely supported by computational insights, revealed a non-cooperative outer-sphere hydride transfer mechanism. acs.org This type of detailed mechanistic understanding is crucial for optimizing catalysts for specific transformations.

The following table summarizes findings from computational studies on related ester hydrogenation reactions, illustrating the type of data that could be generated for this compound.

Catalyst SystemSubstrate TypeComputational MethodKey Finding
Ruthenium(II)-NHC Complex acs.orgEsters/LactonesDFTProposed a concerted, asynchronous bifunctional mechanism involving proton transfer from the ligand.
Molybdenum-bis(NHC) Complexes acs.orgAliphatic and Aromatic EstersDFTA non-bifunctional outer-sphere hydrogenation mechanism was proposed.
Organoboranes nih.govBenzaldehydeDFTElucidated the reaction pathway and explained the superior activity of certain borane (B79455) catalysts.

A similar data-driven approach for this compound would require dedicated computational studies. Such research would likely involve screening different transition metal catalysts (e.g., based on ruthenium, rhodium, or palladium) and ligands to identify candidates with high activity and selectivity for the desired transformation, such as the hydrogenation of the cyclohexene ring.

Furthermore, CFD simulations could provide valuable data on reactor performance. The table below illustrates the kind of data that can be obtained from CFD studies of hydrogenation reactors.

Reactor ParameterCFD Simulation OutputImplication for Process Optimization
Impeller SpeedSurface vortex depth, mixing time mdpi.comOptimization of gas-liquid mass transfer and reaction homogeneity.
Gas Flow RateGas holdup, bubble size distributionMaximizing the interfacial area for hydrogen transfer.
Baffle ConfigurationFlow patterns, dead zonesEnsuring uniform catalyst distribution and avoiding catalyst settling.

Derivatives and Structure Activity Relationship Studies

Synthesis of Substituted Cyclohexenecarboxylate Derivatives

The synthesis of substituted cyclohexenecarboxylate derivatives is achieved through several powerful and adaptable chemical reactions, which allow for precise control over the substitution pattern and stereochemistry of the cyclohexene (B86901) ring.

A cornerstone of cyclohexene synthesis is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile). wikipedia.orgnih.govorganic-chemistry.org This reaction is highly valued for its reliability in forming six-membered rings and its ability to control stereochemical outcomes. wikipedia.org The reaction is typically facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org Variations such as the inverse-electron-demand Diels-Alder reaction further expand its synthetic utility. organic-chemistry.orgucla.edu

Historically, the synthesis of Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate) established a classic route to this class of compounds. wikipedia.org Several approaches to its synthesis and the creation of its analogues have been developed:

Hagemann's Approach: Involves the reaction of methylene (B1212753) iodide with two equivalents of ethyl acetoacetate (B1235776), followed by a base-induced cyclization. wikipedia.org

Knoevenagel's Approach: Utilizes formaldehyde (B43269) and ethyl acetoacetate with a piperidine (B6355638) catalyst, where substituting formaldehyde with other aldehydes allows for varied substitution patterns. wikipedia.org

Newman and Lloyd Approach: Employs a Diels-Alder reaction between 2-methoxy-1,3-butadiene (B1206718) and an ethyl-2-butynoate derivative to access C2-alkylated Hagemann's ester analogues. wikipedia.org

Modern synthetic methods have introduced greater efficiency and complexity. The use of a mixed Lewis acid system, such as AlBr3/AlMe3, has been shown to catalyze Diels-Alder reactions effectively, enabling the synthesis of highly substituted cyclohexenes even from sterically hindered precursors. ucla.edu

Furthermore, multicomponent reactions provide a highly efficient pathway to complex cyclohexene-fused heterocyclic systems. The Biginelli reaction, for instance, can be used to synthesize tetrahydropyrimidine-5-carboxylate derivatives under various conditions, including solvent-free microwave assistance. ijpsr.comresearchgate.net One-pot, three-component strategies are also employed to create derivatives like pyrano[3,2-c]quinolines by reacting components such as 4-hydroxy-1-methylquinolin-2(1H)-one, an appropriate aldehyde, and an active methylene nitrile. evitachem.comtandfonline.com Another targeted method for introducing substituents at a specific position is the conjugate addition of cuprates to 2-oxo-cyclohexenecarboxylates to yield 6-substituted derivatives. researchgate.net

Modification of the Ester Moiety

The ester group in ethyl cyclohexenecarboxylate is a reactive handle that can be readily transformed, allowing for further diversification of the molecular structure. Standard chemical transformations of the ester moiety include:

Hydrolysis: The ester can be converted to the corresponding cyclohexanecarboxylic acid through acid- or base-catalyzed hydrolysis.

Reduction: Using strong reducing agents like lithium aluminum hydride, the ester group can be reduced to the primary alcohol, cyclohexanemethanol.

Nucleophilic Substitution: The ethoxy group of the ester can be displaced by various nucleophiles to form other esters or amides, diversifying the functionality.

In related heterocyclic systems such as ethyl coumarin-3-carboxylate, the ester group undergoes similar transformations. For example, its reaction with Grignard reagents can lead to addition products and subsequent rearrangements. acgpubs.org

Variations in the Cyclohexene Ring Substitution Pattern

The specific placement of substituents on the cyclohexene ring profoundly impacts the molecule's steric and electronic characteristics, which in turn governs its chemical reactivity. The Diels-Alder reaction stands out as a particularly versatile method for controlling this substitution pattern by carefully selecting the diene and dienophile partners. wikipedia.orgorganic-chemistry.org

The modular nature of cyclohexene carboxylate chemistry allows for systematic variation of alkyl substituents, providing access to a wide array of molecular architectures. The position of existing substituents often directs the regioselectivity of subsequent modification reactions, such as alkylations.

A vast number of derivatives with diverse substitution patterns have been synthesized and studied. Examples include:

4-Aryl-6-methyl-2-oxo (or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates: These are readily synthesized through multicomponent reactions, allowing for a wide variety of aryl groups at the 4-position. researchgate.netresearchgate.netnih.gov

2-Amino-4-aryl-pyrano[3,2-c]coumarin and -quinoline-3-carboxylates: These are accessible via one-pot, three-component condensation reactions, which permit extensive variation of the aryl substituent. evitachem.comtandfonline.comscirp.org

The ability to use a broad range of aldehydes, ketones, and active methylene compounds in these multicomponent reactions is key to generating the chemical diversity seen in this class of compounds. ijpsr.comekb.eg

Stereochemical Influence on Molecular Properties and Reactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that influences the synthesis, properties, and reactivity of cyclohexene carboxylate derivatives.

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org For example, a cis-dienophile will yield a product with syn stereochemistry, while a trans-dienophile will result in an anti product. libretexts.org In reactions involving cyclic dienes, the formation of the endo isomer is generally favored due to favorable secondary orbital interactions in the transition state. wikipedia.orglibretexts.org

Substituents on the cyclohexene ring also dictate its preferred conformation. To minimize steric strain, bulky substituents preferentially adopt an equatorial position. masterorganicchemistry.com An ethyl group, for instance, has a slight preference for the equatorial position and can act as a conformational anchor, influencing the reactivity of the ring. masterorganicchemistry.comdoi.org

High levels of diastereoselectivity can be achieved in reactions of cyclohexene derivatives. For example, Lewis acid-catalyzed allylic substitutions involving [(trialkylsilyl)methyl]cyclohexene derivatives have been shown to proceed with excellent diastereoselectivity. doi.org The precise control of stereochemistry is paramount in the synthesis of complex molecules, where the biological activity often depends on a specific configuration. In the synthesis of the antiviral drug Oseltamivir, for instance, controlling the stereochemistry of multiple centers on the cyclohexene ring is a critical challenge, often addressed through highly stereoselective reaction sequences. google.com Furthermore, enzymatic methods, such as kinetic resolution using carboxylesterases, can be employed to separate enantiomers of chiral cyclohexene carboxylates. researchgate.net

Structure-Property Relationships in Advanced Materials Applications

The relationship between the molecular structure of this compound derivatives and their macroscopic properties is a key area of research, leading to their application in advanced optical materials. northeastern.edursc.org The ability to fine-tune the molecular architecture allows for the optimization of specific nonlinear optical and saturable absorption characteristics. pageplace.denih.gov

Organic materials with tailored molecular structures are promising candidates for applications in nonlinear optics (NLO). pageplace.de A study of three specific cyclohexene carboxylate derivatives demonstrated a clear structure-property relationship. researchgate.net The compounds investigated were:

CAR I: ethyl-6-(4-benzyloxyphenyl)-4-phenyl-2-oxycyclohex-3-ene-1-carboxylate

CAR II: ethyl-6-(4-benzyloxyphenyl)-4-(4-methylphenyl)-2-oxycyclohex-3-ene-1-carboxylate

CAR III: ethyl-6-(4-benzyloxyphenyl)-4-(4-bromophenyl)-2-oxycyclohex-3-ene-1-carboxylate

Research found that the parent compound, CAR I, exhibited the highest nonlinear refractive index and susceptibility. researchgate.net The introduction of either an electron-donating methyl group (CAR II) or an electron-withdrawing bromo group (CAR III) to the phenyl ring at the 4-position resulted in a decrease in the nonlinear susceptibility. researchgate.net This highlights how subtle modifications to the peripheral substituents can significantly modulate the material's NLO response. researchgate.net

Table 1: Nonlinear Optical Properties of Cyclohexene Carboxylate Derivatives

Compound R-Group at Phenyl Ring Nonlinear Refractive Index (n₂) (m²/W) Nonlinear Susceptibility (χ⁽³⁾) (esu)
CAR I -H 16.83 × 10⁻¹⁹ 12.29 × 10⁻¹³
CAR II -CH₃ (electron-donating) Value not specified Reduced vs. CAR I
CAR III -Br (electron-accepting) Value not specified Reduced vs. CAR I

Data sourced from ResearchGate publication. researchgate.net

Saturable absorbers are materials whose light absorption decreases with increasing light intensity. rp-photonics.com This property is essential for passive Q-switching and mode-locking in lasers. researchgate.netrp-photonics.com The same series of cyclohexene carboxylate derivatives (CAR I, II, and III) were found to function as effective organic saturable absorbers, a property attributed to their high optical band gaps. researchgate.net

When incorporated into an erbium-doped fiber laser, these compounds enabled passive Q-switching, successfully generating laser pulses. researchgate.net This demonstrates the potential of cyclohexene carboxylate derivatives as easily fabricated and cost-effective components for pulsed laser systems. researchgate.net

Table 2: Performance of a Q-switched Fiber Laser Using a Cyclohexene Carboxylate-based Saturable Absorber

Parameter Value Range Conditions
Operating Wavelength 1560.1 nm -
Pulse Repetition Rate 66.3 kHz to 109 kHz Tuned by increasing laser diode power
Pulse Width Duration 6.3 µs to 2.2 µs Decreased with increasing laser diode power

Data sourced from ResearchGate publication. researchgate.net

Biological and Pharmaceutical Relevance in Vitro Studies and Mechanisms

Interactions with Biological Receptors (in vitro, e.g., Estrogenic Receptor Model)

Currently, there is no publicly available scientific literature or data from in vitro studies that specifically investigates the interaction of ethyl cyclohexenecarboxylate with biological receptors, including the estrogenic receptor. Standard assays used to determine the estrogenic activity of compounds, such as estrogen receptor (ER) competitive binding assays, yeast-based reporter gene assays, and the MCF-7 cell proliferation (E-SCREEN) assay, have not been reported for this specific chemical. nih.govnih.gov These assays are crucial for identifying potential endocrine-disrupting chemicals by evaluating their ability to bind to and activate estrogen receptors. nih.gov Without such studies, the potential for this compound to exhibit estrogenic or anti-estrogenic activity remains unknown.

Cytotoxicity Studies (in vitro)

Similarly, there is a notable absence of in vitro cytotoxicity studies specifically focused on this compound in the available scientific literature. In vitro cytotoxicity assays are fundamental in toxicology and pharmacology for assessing the potential of a substance to cause cell damage or death. These studies often utilize various cell lines, such as human hepatoma G2 (HepG2) cells, to evaluate endpoints like cell viability, apoptosis, and necrosis. nih.govnih.gov While research has been conducted on the cytotoxic effects of other ethyl esters, such as ethyl carbamate, which has been shown to decrease the viability of HepG2 cells, no such data is available for this compound. nih.gov

Metabolic Pathways and Hydrolysis (in vitro)

Direct in vitro studies on the metabolic pathways of this compound are not available in the current body of scientific literature. However, the chemical structure of this compound, being an ester, suggests that its primary metabolic pathway in biological systems would involve hydrolysis.

Ester hydrolysis is a common metabolic reaction catalyzed by various esterases present in the body, particularly in the liver. This reaction breaks the ester bond, yielding a carboxylic acid and an alcohol. In the case of this compound, hydrolysis would result in the formation of cyclohexenecarboxylic acid and ethanol (B145695).

While specific data for this compound is lacking, a study on the closely related compound, ethyl cyclohexanone-2-carboxylate (ECHC), provides some insight into the hydrolysis process. Research has shown that the ester hydrolysis of ECHC is subject to acid and general base catalysis. nih.gov In acidic conditions, the pseudo-first-order rate constant for hydrolysis increases with the concentration of both protons (H+) and the total buffer concentration. nih.gov This indicates that the reaction is catalyzed by both specific acid and general acid catalysis.

The study on ECHC also noted that in an alkaline medium, the enolate ion is formed, which then undergoes spontaneous ester hydrolysis. nih.gov This suggests that the pH of the cellular environment could influence the rate of hydrolysis of such compounds.

Although this information pertains to a different, albeit structurally similar, molecule, it provides a plausible model for the expected in vitro hydrolysis of this compound. The general principles of ester metabolism strongly suggest that hydrolysis would be a key metabolic route.

Future Directions and Emerging Research Areas in Ethyl Cyclohexenecarboxylate Chemistry

The field of organic chemistry is in a constant state of evolution, driven by technological advancements and the demand for novel molecules with specific functionalities. Ethyl cyclohexenecarboxylate and its derivatives, as versatile chemical intermediates, are at the forefront of several emerging research areas. Future investigations are poised to leverage cutting-edge technologies and interdisciplinary approaches to unlock new synthetic pathways, biological activities, and material applications for this class of compounds.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

CatalystTemp (°C)SolventYield (%)Purity (%)
H₂SO₄78Toluene8295
p-TsOH100Benzene8597

Basic: How can researchers distinguish this compound isomers using spectroscopic techniques?

Methodological Answer:
Isomeric differentiation (e.g., positional or stereoisomers) relies on:

  • ¹H NMR : Chemical shifts of cyclohexene protons (δ 5.2–5.8 ppm) and coupling constants (J = 8–12 Hz for trans-olefins vs. J = 2–4 Hz for cis) .
  • IR Spectroscopy : C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) confirm ester functionality. Cyclohexene C=C stretches (~1650 cm⁻¹) vary with substitution .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 154 for molecular ion [M⁺]) distinguish isomers .

Advanced: How do stereochemical variations in this compound derivatives impact their reactivity in Diels-Alder reactions?

Methodological Answer:
The cyclohexene ring’s stereochemistry governs electron density distribution, affecting dienophile compatibility:

  • Endo Rule : Cis-configured esters show higher regioselectivity in [4+2] cycloadditions due to favorable orbital overlap .
  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) on the ester reduce reaction rates, while electron-donating groups (e.g., OMe) enhance dienophile activation .
  • Kinetic Studies : Reaction progress monitored via HPLC or in-situ FTIR reveals activation energies (ΔG‡) differing by 5–10 kJ/mol between stereoisomers .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound in drug design?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G** level is widely used to:

  • Optimize Geometry : Predict bond lengths and angles (e.g., cyclohexene C=C bond: ~1.34 Å) .
  • Frontier Orbital Analysis : HOMO-LUMO gaps (~5.2 eV) correlate with nucleophilic/electrophilic sites for drug-receptor interactions .
  • Solvation Effects : PCM models simulate aqueous environments, revealing solvation energy differences (ΔGₛₒₗᵥ = −45 kJ/mol) critical for bioavailability predictions .

Q. Table 2: DFT Parameters for this compound

PropertyGas PhaseAqueous Phase
HOMO (eV)−6.8−7.1
LUMO (eV)−1.6−1.9
Dipole Moment (D)2.43.8

Advanced: How do contradictory pharmacological data on cyclohexenecarboxylate derivatives (e.g., Oseltamivir) inform structure-activity relationship (SAR) studies?

Methodological Answer:
Discrepancies in antiviral efficacy (e.g., Oseltamivir’s variable IC₅₀ against influenza strains) arise from:

  • Hydrolysis Kinetics : Prodrug activation rates (t₁/₂ = 2–4 h) depend on esterase activity, measured via LC-MS metabolic profiling .
  • Resistance Mutations : Neuraminidase mutations (e.g., H274Y) reduce binding affinity, quantified via surface plasmon resonance (KD shifts from 1 nM to 50 nM) .
  • 3D-QSAR Models : CoMFA/CoMSIA analyses highlight bulky substituents (e.g., pentan-3-yloxy) as critical for target engagement .

Advanced: What strategies resolve spectral overlaps in characterizing this compound mixtures with similar esters?

Methodological Answer:

  • 2D NMR (HSQC, COSY) : Resolves overlapping signals by correlating ¹H-¹³C couplings and proton-proton connectivity .
  • Chromatographic Deconvolution : UPLC with PDA detection (λ = 210 nm) separates co-eluting esters using gradient elution (5–95% acetonitrile in 15 min) .
  • Multivariate Analysis : PCA or PLS-DA models differentiate mixtures based on FTIR or Raman spectral fingerprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclohexenecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclohexenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.